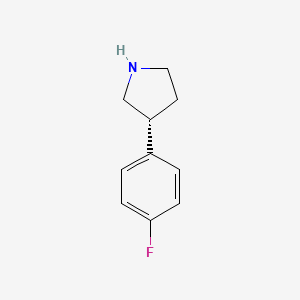

(3R)-3-(4-fluorophenyl)pyrrolidine

描述

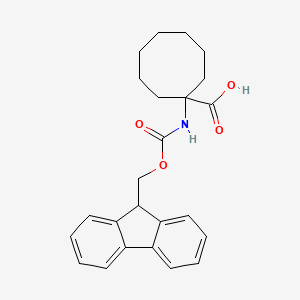

“(3R)-3-(4-fluorophenyl)pyrrolidine” is a quinoline that is used as CRTH2 receptor modulators . It has a molecular formula of C10H12FN .

Synthesis Analysis

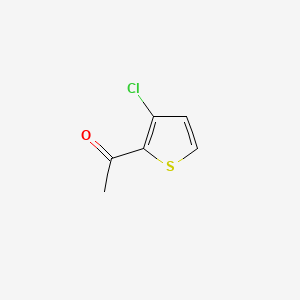

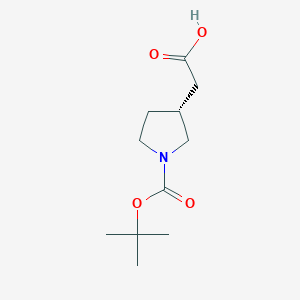

A novel series of cis-3,4-diphenylpyrrolidines were designed as RORγt inverse agonists based on the binding conformation of previously reported bicyclic sulfonamide . The precursor was prepared by esterification and following oxidation .Molecular Structure Analysis

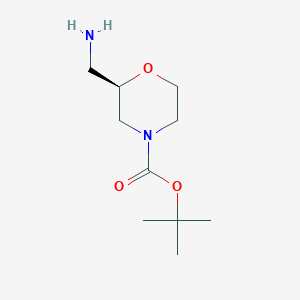

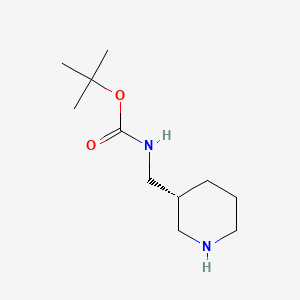

The compound adopts a chair conformation of the piperidine ring with all the fluorophenyl, hydroxymethyl, and methyl substituents attached in equatorial positions .Chemical Reactions Analysis

The compound has a molecular weight of 165.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 165.21 g/mol . It has an XLogP3-AA of 1.8, indicating its lipophilicity . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .科学研究应用

Synthesis Techniques and Molecular Characterization

The compound (3R)-3-(4-fluorophenyl)pyrrolidine and related structures have been synthesized using various methods, including hydride transfer from Et3SiH to carbenium ions in a reduction reaction. The molecular structure, vibrational spectra, and chemical shifts have been thoroughly characterized using techniques like X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS. The stability and charge distribution within the molecule have been assessed through analyses like HOMO-LUMO, NBO, and molecular electrostatic potential. Such detailed characterization lays a foundation for understanding the compound's reactivity and potential applications in fields like non-linear optics and drug development (Murthy et al., 2017).

Crystal Structure Analysis

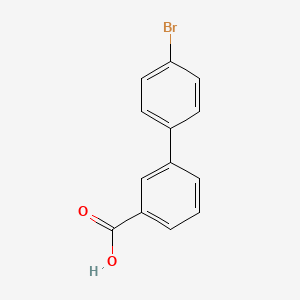

The crystal structure of 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, a compound structurally related to (3R)-3-(4-fluorophenyl)pyrrolidine, was analyzed and found to crystallize in a monoclinic space group. The molecule's planarity, conformation, and intermolecular interactions were detailed, offering insights into its chemical behavior and potential for forming stable compounds (Sharma et al., 2013).

Sensor Development and Chemical Analysis

Chemosensor for Metal Ions

A pyrrolidine-constrained bipyridyl-dansyl conjugate, which contains a structural motif similar to (3R)-3-(4-fluorophenyl)pyrrolidine, was synthesized and demonstrated to act as a selective chemosensor for Al(3+) ions. This application is based on internal charge transfer, illustrating the compound's potential in developing selective, ratiometric, and colorimetric sensors for specific ions (Maity & Govindaraju, 2010).

Medicinal Chemistry and Drug Design

Discovery of Inverse Agonists

The compound's structural motif has been employed in the discovery of RORγt inverse agonists. Through structure-based design and optimization, specific structural elements were identified as critical for achieving high selectivity against various targets. These compounds have shown promise in in vitro studies and mouse models for inhibiting IL-17 production and demonstrating efficacy in disease models (Duan et al., 2019).

安全和危害

The compound should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(3R)-3-(4-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOQWISAVOSATC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298405 | |

| Record name | (3R)-3-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-(4-fluorophenyl)pyrrolidine | |

CAS RN |

1048703-18-9 | |

| Record name | (3R)-3-(4-Fluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048703-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B1332687.png)